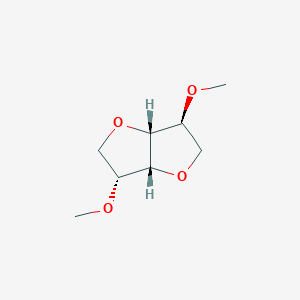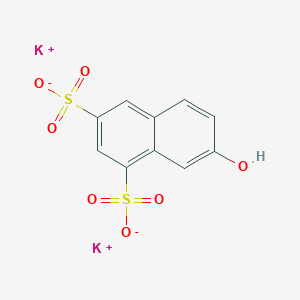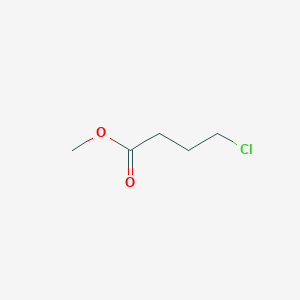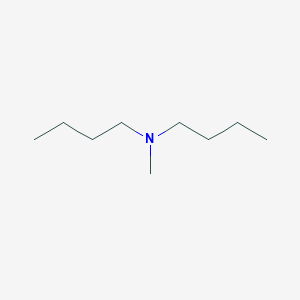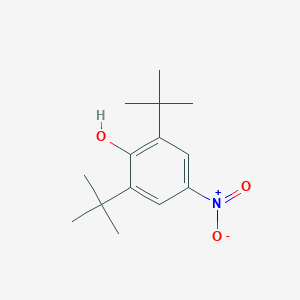
3-Methoxybenzyl alcohol
Vue d'ensemble
Description
3-Methoxybenzyl alcohol is a chemical compound that is of interest in various fields of chemistry and pharmacology due to its potential applications. It is a structural motif present in several compounds that exhibit a range of biological activities.
Synthesis Analysis
The synthesis of derivatives of 3-methoxybenzyl alcohol has been explored in the context of developing new bronchodilators. A series of 3-(alkoxymethyl)-alpha-(N-substituted aminomethyl)-4-hydroxybenzyl alcohols, which are structurally related to 3-methoxybenzyl alcohol, were synthesized and evaluated for their bronchodilating activity. The introduction of a methoxymethyl group in place of the m-hydroxyl group of beta-adrenergic catecholamines resulted in compounds with enhanced potency against histamine-induced bronchoconstriction in guinea pigs .
Molecular Structure Analysis
The molecular structure of a compound closely related to 3-methoxybenzyl alcohol, namely 3-(4-methoxybenzyl)-2,3-dihydro-4H-chroman-4-one, was determined using X-ray diffraction studies. The crystal structure analysis revealed positional disorder over two positions, leading to a conformational difference between the major and minor components of the crystal. The crystal packing was found to be stabilized by intermolecular C-H…O, C-H…π, and π…π interactions .
Chemical Reactions Analysis
The reactivity of 3-methoxybenzyl alcohol derivatives has been demonstrated in the synthesis of a Schiff base. Specifically, 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol, a new Schiff base, was synthesized and characterized. This compound exhibited resistance to five different bacteria, indicating its potential as an antibacterial agent . Additionally, a new p-methoxybenzylating reagent, TriBOT-PM, was developed for the benzylation of hydroxy groups, which is a reaction that 3-methoxybenzyl alcohol could potentially undergo .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-methoxybenzyl alcohol are not detailed in the provided papers, the studies do highlight the importance of the methoxybenzyl group in chemical synthesis and its influence on the biological activity of the compounds. For instance, the stability of the p-methoxybenzyl protecting group under oxidizing conditions was demonstrated, and it was shown to be orthogonal with the newly introduced 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which suggests that 3-methoxybenzyl alcohol derivatives can be selectively deprotected under certain conditions .
Applications De Recherche Scientifique
Scientific Research Applications of 3-Methoxybenzyl Alcohol
Specific Protection and Deprotection in Organic Synthesis
3-Methoxybenzyl alcohol is frequently used as a protecting group in organic synthesis due to its stability and selective reactivity. Oikawa et al. (1982) discussed the specific removal of o-methoxybenzyl protection by DDQ oxidation, highlighting its efficiency and selectivity under neutral conditions, which leaves other common protecting groups and functional groups unchanged (Oikawa, Yoshioka, & Yonemitsu, 1982). Similarly, Yamada et al. (2013) developed a practical method for p-methoxybenzylation of hydroxy groups using a new acid-catalyzed p-methoxybenzylating reagent, offering a practical route due to its stability and the use of inexpensive materials (Yamada, Fujita, Kitamura, & Kunishima, 2013).
Photocatalytic Oxidation in Material Science
In the field of material science, the photocatalytic properties of 3-Methoxybenzyl alcohol derivatives are explored. Higashimoto et al. (2009) studied the photocatalytic oxidation of benzyl alcohol and its derivatives, including 3-Methoxybenzyl alcohol, on a TiO2 photocatalyst under oxygen atmosphere and visible light irradiation. This study revealed the formation of a specific surface complex that acts as the active center for selective photocatalytic oxidation (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).
Influence on Antioxidant Properties
Pouteau et al. (2005) investigated the structural modification of Kraft lignin and vanillyl alcohol (a derivative of 3-Methoxybenzyl alcohol) under acidic conditions. The treatment altered the hydroxyl content and molar masses of the extracted fractions, thereby affecting the antioxidant properties in polypropylene. This implies that 3-Methoxybenzyl alcohol derivatives can influence the polymer properties by affecting their antioxidant characteristics (Pouteau, Cathala, Dole, Kurek, & Monties, 2005).
Applications in Medicinal Chemistry
The compound has been used in the synthesis of potential medicinal agents. For instance, Hadanu et al. (2010) synthesized (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide from 4-methoxybenzaldehyde and evaluated its antiplasmodial activities. The compound showed promising results against chloroquine-resistant Plasmodium falciparum strains, indicating the potential application of 3-Methoxybenzyl alcohol derivatives in developing new antimalarial drugs (Hadanu, Mastjeh, Jumina, Mustofa, Widjayanti, & Sholikhah, 2010).
Propriétés
IUPAC Name |
(3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGNZLVHOZEOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220001 | |
| Record name | 3-Methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow or light brown liquid; [Acros Organics MSDS] | |
| Record name | 3-Methoxybenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19917 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Methoxybenzyl alcohol | |
CAS RN |
6971-51-3 | |
| Record name | 3-Methoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6971-51-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXYBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1XC3698N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)


![2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B147161.png)
